5-Bromo-2-chloro-3-methylthiopyridine

Catalog No.
S6885103
CAS No.
887308-15-8
M.F
C6H5BrClNS
M. Wt
238.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-chloro-3-methylthiopyridine

CAS Number

887308-15-8

Product Name

5-Bromo-2-chloro-3-methylthiopyridine

IUPAC Name

5-bromo-2-chloro-3-methylsulfanylpyridine

Molecular Formula

C6H5BrClNS

Molecular Weight

238.53 g/mol

InChI

InChI=1S/C6H5BrClNS/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3

InChI Key

RXCNJXURGGQHOW-UHFFFAOYSA-N

SMILES

CSC1=C(N=CC(=C1)Br)Cl

Canonical SMILES

CSC1=C(N=CC(=C1)Br)Cl
  • Heterocyclic Scaffold

    The core structure of 5-bromo-2-chloro-3-(methylsulfanyl)pyridine is a pyridine ring, a nitrogen-containing aromatic ring system. Pyridine rings are found in many natural products and pharmaceuticals ScienceDirect: . Substitution with various groups, like bromine, chlorine and the methylsulfanyl group in this case, can lead to diverse biological properties.

  • Functional Group Modifications

    The bromine, chlorine, and methylsulfanyl groups can be further modified through chemical reactions, allowing researchers to create libraries of related compounds. This can be useful in a process called hit-to-lead optimization, where researchers take an initial molecule with promising activity and modify it to improve its properties Royal Society of Chemistry.

5-Bromo-2-chloro-3-methylthiopyridine is a heterocyclic organic compound characterized by its molecular formula C₆H₅BrClNS. It features a bromine atom at the 5-position, a chlorine atom at the 2-position, and a methylthio group at the 3-position of the pyridine ring. This unique combination of substituents contributes to its distinctive chemical properties and reactivity, making it a valuable intermediate in organic synthesis and pharmaceuticals.

, including:

  • Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols. This property allows for the formation of diverse derivatives.
  • Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones, which are important functional groups in medicinal chemistry.
  • Coupling Reactions: It participates in palladium-catalyzed coupling reactions, particularly Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of biaryl compounds .

While specific biological activities of 5-Bromo-2-chloro-3-methylthiopyridine are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, they may act as intermediates in the synthesis of pharmaceuticals with potential antimicrobial or anticancer activities. The compound's reactivity allows it to interact with various biological targets, potentially influencing cellular processes.

The synthesis of 5-Bromo-2-chloro-3-methylthiopyridine typically involves several steps:

  • Bromination: The starting material, 2-chloro-3-methylthiopyridine, can be brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetic acid.
  • Reaction Conditions: The reaction is generally conducted at room temperature or slightly elevated temperatures to ensure complete bromination while minimizing side reactions.
  • Purification: After the reaction, purification methods such as column chromatography are employed to isolate the desired product from any by-products .

5-Bromo-2-chloro-3-methylthiopyridine serves as an important intermediate in various fields:

  • Pharmaceuticals: It is used in the synthesis of biologically active compounds and potential drug candidates.
  • Agrochemicals: The compound can be utilized in developing herbicides or pesticides due to its reactivity.
  • Dyes and Pigments: Its unique structure allows for applications in dye synthesis and colorimetric assays.

Research on 5-Bromo-2-chloro-3-methylthiopyridine's interactions with biological systems is limited but suggests that it may participate in enzyme-catalyzed reactions or serve as a substrate for various biochemical pathways. Its ability to form covalent bonds with nucleophiles indicates potential for further exploration in medicinal chemistry.

Several compounds share structural similarities with 5-Bromo-2-chloro-3-methylthiopyridine:

Compound NameStructural FeaturesUnique Characteristics
5-Bromo-2-methylpyridineLacks chlorine and methylthio groupsLess reactive; primarily used as a precursor
3-Bromo-5-methylpyridineContains a bromine atom but lacks chlorineUsed in similar coupling reactions
2-Bromo-5-chloro-3-methylpyridineSimilar halogen substitutions but different positionsDifferent reactivity patterns due to substitution

Uniqueness

5-Bromo-2-chloro-3-methylthiopyridine is unique due to its combination of both bromine and chlorine atoms along with a methylthio group. This configuration provides distinct reactivity patterns that enhance its utility as an intermediate in organic synthesis compared to other similar pyridine derivatives .

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

236.90146 g/mol

Monoisotopic Mass

236.90146 g/mol

Heavy Atom Count

10

Dates

Last modified: 04-15-2024

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